ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Overview
Description
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H9ClN2O2 . It has a molecular weight of 224.64 g/mol .
Synthesis Analysis
The synthesis of substituted pyridines, such as ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate, has been reported in various studies . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate can be represented by the InChI string: InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-5-7-6(12-8)3-4-9(11)13-7/h3-5,12H,2H2,1H3 . The compound has a topological polar surface area of 55 Ų .Physical And Chemical Properties Analysis
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate has a molecular weight of 224.64 g/mol, an exact mass of 224.0352552 g/mol, and a monoisotopic mass of 224.0352552 g/mol . It has a topological polar surface area of 55 Ų and a complexity of 250 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .Scientific Research Applications
Synthesis and Antibacterial Activity
A study by Toja et al. (1986) discusses the synthesis of a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, with one compound showing in vitro antibacterial activity. This demonstrates the potential of ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate derivatives in antibacterial applications (Toja et al., 1986).
Synthesis in Pesticide Development
Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, closely related to the compound , is an important intermediate for the synthesis of pesticides like chlorantraniliprole. This indicates the significance of these compounds in the development of effective pesticides (Yeming Ju, 2014).
Potential in Antihypertensive Medication
Kumar and Mashelker (2006) synthesized derivatives of ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2, 3-b]pyridine-3-carboxylates, which are expected to have antihypertensive activity. This suggests a possible therapeutic application of related compounds in the treatment of hypertension (Kumar & Mashelker, 2006).
Insecticide Intermediate
Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, another related compound, serves as an important intermediate in the synthesis of a new insecticide chlorantraniliprole. This highlights the role of these compounds in the development of new insecticides (Lan Zhi-li, 2007).
Phosphine-Catalyzed Annulation
A 2003 study by Zhu et al. demonstrates the use of ethyl 2-methyl-2,3-butadienoate in [4 + 2] annulation with N-tosylimines, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This illustrates the compound's utility in complex chemical syntheses (Zhu et al., 2003).
Preparation of Novel Derivatives
A study by Dawadi and Lugtenburg (2011) discusses the reaction of ethyl 2-chloroacetoacetate with cyanoacetamide, leading to the production of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate. This showcases the versatility of similar compounds in synthesizing novel derivatives (Dawadi & Lugtenburg, 2011).
properties
IUPAC Name |
ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-3-6-4-9(11)12-5-8(6)13-7/h3-5,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKMNQPQMGJIHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=NC=C2N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659999 | |
Record name | Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
CAS RN |
800401-67-6 | |
Record name | Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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